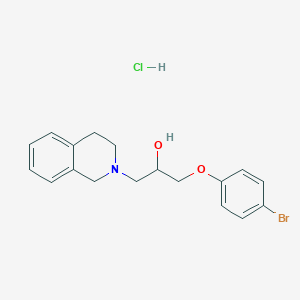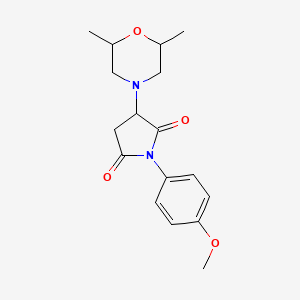![molecular formula C17H12F3N3OS2 B4020949 2-phenyl-2-(phenylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4020949.png)
2-phenyl-2-(phenylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions, amide formation, and substitutions. A related study describes the synthesis of N-substituted acetamide derivatives through reactions involving thiadiazole compounds, showcasing the typical methods used to generate such molecules. These processes might involve the use of reagents like ethyl cyanoacetate and elemental sulfur under specific conditions to obtain the desired thiadiazole structure (Sakthivel et al., 2007).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the arrangement of rings and substituents, which can significantly affect their properties. Studies utilizing X-ray crystallography provide insight into the angles between aromatic planes, intermolecular interactions, and overall 3D structure. For instance, compounds with thiadiazole rings show V-shaped molecular configurations and various intermolecular hydrogen bonding, contributing to their stability and reactivity (Boechat et al., 2011).
Chemical Reactions and Properties
Thiadiazole derivatives participate in numerous chemical reactions, leading to the synthesis of complex molecules with potential pharmacological activities. The reactivity often involves nucleophilic substitution, cyclization, and interactions with different reagents to introduce various functional groups. These reactions can yield compounds with significant antimicrobial and anticancer activities, as seen in various studies (Liao et al., 2017).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are influenced by the molecular structure, particularly the presence and positioning of functional groups and the overall molecular geometry. Crystallographic studies provide detailed insights into these aspects, highlighting how intermolecular interactions shape the crystalline arrays and physical characteristics of these compounds.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, define the applications of thiadiazole derivatives in chemical synthesis and pharmaceutical research. The presence of functional groups like acetamide influences the compound's behavior in chemical reactions, such as its role as a nucleophile or electrophile in synthetic pathways. Studies on the pKa values and reactivity patterns help in understanding these properties and designing molecules with desired chemical behaviors (Duran & Canbaz, 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-phenyl-2-phenylsulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS2/c18-17(19,20)15-22-23-16(26-15)21-14(24)13(11-7-3-1-4-8-11)25-12-9-5-2-6-10-12/h1-10,13H,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIJYYMMPCSAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NN=C(S2)C(F)(F)F)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-2-(phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(phenylacetyl)amino]-N-2-pyridinylbenzamide](/img/structure/B4020876.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide](/img/structure/B4020883.png)
![1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4020884.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4020886.png)
![2-[(2-bromobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4020903.png)
![ethyl 1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4020915.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4020925.png)
![7-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4020931.png)


![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4020962.png)
![1-(4-bromophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4020977.png)